3-Aminopyrido[3,4-b]pyrazin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-pyrido[3,4-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6-7(12)11-4-1-2-9-3-5(4)10-6/h1-3H,(H2,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJIGABDYREHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286711 | |
| Record name | 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190144-16-2 | |
| Record name | 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190144-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Aminopyrido 3,4 B Pyrazin 2 1h One and Derivatives
Strategic Approaches to Pyrido[3,4-b]pyrazine (B183377) Core Formation
The construction of the fundamental pyrido[3,4-b]pyrazine ring system is a critical step in the synthesis of the target compound and its analogues. Key strategies include cyclocondensation reactions and various ring-closure methods.
A primary and effective method for forming the pyrido[3,4-b]pyrazine scaffold is the cyclocondensation of ortho-diaminopyridines with 1,2-dicarbonyl compounds. This approach builds the pyrazine (B50134) ring onto a pre-existing pyridine (B92270) ring.
A notable example is the synthesis of 5-chloropyrido[3,4-b]pyrazines from 2-chloro-3,4-diaminopyridine (CDAP). The reaction of CDAP with various 1,2-dicarbonyl compounds, such as glyoxal, diacetyl, and benzil, in refluxing ethanol, yields the corresponding 5-chloropyrido[3,4-b]pyrazines in moderate to good yields. When unsymmetrical glyoxals like methylglyoxal (B44143) are used, a mixture of two regioisomers can be formed. The major isomer typically results from the initial attack of the more nucleophilic 3-amino group of the diaminopyridine on the more electrophilic formyl group of the glyoxal.
A similar strategy has been employed for the synthesis of the isomeric pyrido[2,3-b]pyrazines, where 2,3-diaminopyridine (B105623) is condensed with various arylglyoxals. This reaction also proceeds via a one-step double condensation, highlighting the versatility of this method for constructing pyridopyrazine systems.
Table 1: Examples of Pyrido[3,4-b]pyrazine Synthesis via Cyclocondensation
| Diaminopyridine Precursor | 1,2-Dicarbonyl Compound | Product |
|---|---|---|
| 2-Chloro-3,4-diaminopyridine | Glyoxal | 5-Chloropyrido[3,4-b]pyrazine |
| 2-Chloro-3,4-diaminopyridine | Diacetyl | 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine |
| 2-Chloro-3,4-diaminopyridine | Benzil | 5-Chloro-2,3-diphenylpyrido[3,4-b]pyrazine |
Alternative strategies for constructing fused nitrogen-containing heterocyclic systems involve intramolecular ring closures of appropriately functionalized precursors. While specific examples for the direct synthesis of 3-aminopyrido[3,4-b]pyrazin-2(1H)-one via this route are not extensively documented, analogous syntheses of related structures like pyrido[3,4-c]pyridazines and pyrazolo[3,4-b]pyridines provide valuable insights into potential ring-closure methodologies.
For instance, the Widman-Stoermer synthesis, which involves a one-pot diazotization and cyclization of aminopyridines bearing a propenyl or acetyl group, has been used to create the pyrido[3,4-c]pyridazine-4-one system. This type of reaction, proceeding through an intramolecular electrophilic attack of a diazonium salt, represents a plausible, though underexplored, pathway for forming nitrogen-containing bicyclic systems.
Another relevant approach is the annulation of a pyrazole (B372694) or pyridine ring onto a pre-existing heterocyclic core. In the synthesis of pyrazolo[3,4-b]pyridines, methods include forming a pyridine ring onto a 3-aminopyrazole (B16455) or, conversely, constructing a pyrazole ring from a suitably substituted pyridine. These ring-closure reactions often utilize precursors such as α,β-unsaturated ketones, 1,3-dicarbonyl compounds, or hydrazones, which undergo intramolecular cyclization to yield the final bicyclic product.
Introduction and Modification of the 3-Amino Substituent
The introduction of the 3-amino group is a crucial step in the synthesis of the target compound. This can potentially be achieved through direct amination of a suitable precursor or by conversion from other functional groups.
The direct introduction of an amino group onto the pyrido[3,4-b]pyrazin-2(1H)-one core is not a widely reported method in the available scientific literature. General methods for the direct C-H amination of azaarenes are known but are often limited to specific positions on the ring and may require pre-functionalization or specialized reagents, such as iodine(III) compounds. The applicability of such methods to the pyrido[3,4-b]pyrazin-2(1H)-one system has not been specifically demonstrated.
The synthesis of this compound through the conversion of precursors like 3-alkoxymethyl-pyrazolo[3,4-b]pyridines is not described in the reviewed literature. Synthetic routes to 3-aminopyridin-2(1H)-ones, a structurally related class of compounds, have been developed through multistep sequences. For example, the reaction of N-(3-oxoalkenyl)chloroacetamides with pyridine, followed by treatment with hydrazine (B178648) hydrate (B1144303), yields 3-aminopyridin-2(1H)-ones. This suggests that the 3-amino group in the target compound is likely installed via a precursor that already contains a nitrogen-based functional group, which is then converted to the primary amine.
Synthesis of Pyrido[3,4-b]pyrazin-2(1H)-one Lactam Derivatives
The lactam moiety is a defining feature of the target compound. Its formation is typically achieved through a cyclocondensation reaction that simultaneously generates the pyrazinone ring.
A direct synthesis of a pyrido[3,4-b]pyrazin-2(1H)-one derivative involves the reaction of a substituted diaminopyridine with an α-ketoester. For example, 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one can be synthesized by reacting 3,4-diamino-5-bromopyridine with methyl oxo(phenyl)acetate in methanol (B129727) at room temperature. researchgate.net This reaction proceeds in high yield and provides a straightforward entry to the lactam-containing bicyclic system. researchgate.net
Table 2: Synthesis of a Pyrido[3,4-b]pyrazin-2(1H)-one Lactam Derivative researchgate.net
| Reactant 1 | Reactant 2 | Product | Yield |
|---|
This methodology is analogous to the synthesis of other fused pyrazinones and highlights the importance of α-ketoesters and their derivatives in constructing such heterocyclic systems. The resulting lactam can then be a precursor for further chemical modifications.
Pathways to the 2(1H)-one Moiety
The formation of the 2(1H)-one moiety is a critical step in the synthesis of this compound. Various synthetic strategies have been developed to construct this core structure, often involving cyclization reactions. One common approach involves the condensation of a suitably substituted diaminopyridine with a derivative of glyoxylic acid. For instance, the reaction of 2,3-diaminopyridine with ethyl 2-amino-2-oxoacetate can lead to the formation of the pyridopyrazinone ring system.
Another notable method is the synthesis of 3-aminopyridin-2(1H)-ones from N-(3-oxoalkenyl)chloroacetamides. Heating these precursors with an excess of pyridine can lead to the formation of pyridin-2(1H)-ones, which can then be reacted with hydrazine hydrate to produce 3-aminopyridin-2(1H)-ones researchgate.net. While not directly yielding the target molecule, this methodology highlights a pathway to a key structural component.
Furthermore, the synthesis of related quinoxalin-2(1H)-one derivatives, which share a similar pyrazinone core, often involves a post-Ugi cascade reaction. This microwave-assisted protocol allows for the synthesis of these heterocycles in three steps with a single purification step, offering a facile and efficient route researchgate.net. Such multicomponent reaction strategies could potentially be adapted for the synthesis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions in Pyrido[3,4-b]pyrazine Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov These reactions are particularly valuable for the functionalization of heterocyclic scaffolds like pyrido[3,4-b]pyrazine.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is a powerful method for introducing aryl, heteroaryl, or vinyl substituents. libretexts.org In the context of pyridopyrazine synthesis, this reaction has been employed for the post-condensation modification of bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines. researchgate.net This approach allows for the efficient synthesis of aryl-substituted derivatives. researchgate.net
The reactivity of different halogen substituents on the pyridopyrimidine ring has been investigated, revealing a sequence of reactivity that can be exploited for regioselective functionalization. nih.govacademie-sciences.fr For example, in 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, a regioselective arylation at the C4 position can be achieved by reacting the dichloro compound with one equivalent of an arylboronic acid. academie-sciences.fr This highlights the potential for controlled, stepwise functionalization of the pyrido[3,4-b]pyrazine core.
Table 1: Examples of Suzuki-Miyaura Coupling in the Synthesis of Pyridopyrazine Derivatives
| Entry | Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 1 | 2,4-dichloro-6-bromopyrido[2,3-d]pyrimidine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 83 | academie-sciences.fr |
| 2 | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 95 | researchgate.net |
| Entry | Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 1 | 2,4-dichloro-6-bromopyrido[2,3-d]pyrimidine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 83 | academie-sciences.fr |
| 2 | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 95 | researchgate.net |
| 3 | 3-Bromo-6-(thiophen-2-yl)pyridazine | (4-formylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | 55 | nih.gov |
Stille Coupling and Related Protocols
The Stille coupling reaction utilizes organotin compounds as coupling partners with organic halides or pseudohalides. wikipedia.org This method offers a versatile pathway for C-C bond formation, although the toxicity of tin reagents is a notable drawback. organic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
In the synthesis of pyrazine-containing compounds, the Stille reaction has been shown to be a feasible pathway for coupling pyrazine and ene-dithiocarbonate moieties. mdpi.com Despite challenges, such as the instability of non-annelated pyrazines, this method has been successfully applied. mdpi.com The use of copper(I) iodide as an additive can significantly increase the reaction rate. harvard.edu
Table 2: Key Features of Stille Coupling for Heterocycle Synthesis
| Feature | Description |
|---|---|
| Organotin Reagents | Typically involve sp²-hybridized carbon atoms (e.g., vinyl, aryl) attached to a trialkyltin group. wikipedia.org |
| Electrophiles | A wide range of organic halides (Cl, Br, I) and pseudohalides (triflates) can be used. wikipedia.org |
| Catalyst System | Commonly employs Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃. libretexts.org |
| Additives | Copper(I) salts and fluoride (B91410) ions can have a synergistic effect, enhancing reaction rates. organic-chemistry.orgharvard.edu |
| Feature | Description |
|---|---|
| Organotin Reagents | Typically involve sp²-hybridized carbon atoms (e.g., vinyl, aryl) attached to a trialkyltin group. wikipedia.org |
| Electrophiles | A wide range of organic halides (Cl, Br, I) and pseudohalides (triflates) can be used. wikipedia.org |
| Catalyst System | Commonly employs Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃. libretexts.org |
| Additives | Copper(I) salts and fluoride ions can have a synergistic effect, enhancing reaction rates. organic-chemistry.orgharvard.edu |
Other Emerging Synthetic Routes
Beyond traditional methods, several innovative synthetic strategies are emerging for the construction of pyrazine and fused heterocyclic scaffolds.
Acceptorless Dehydrogenative Coupling for Pyrazine Scaffolds
Acceptorless dehydrogenative coupling (ADC) represents a green and atom-economical approach to C-N and C-C bond formation, producing hydrogen gas as the primary byproduct. This methodology has been successfully applied to the synthesis of pyrazines and quinoxalines. elsevierpure.comnih.govexlibrisgroup.com Base-metal catalysts, particularly those based on earth-abundant manganese, have shown promise in catalyzing the dehydrogenative self-coupling of 2-amino alcohols to form functionalized 2,5-substituted pyrazine derivatives. elsevierpure.comnih.govexlibrisgroup.comelsevierpure.com This approach avoids the need for pre-functionalized starting materials and harsh oxidants.
Multicomponent Reactions Towards Fused Heterocycles
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. beilstein-journals.orgmdpi.com MCRs have been utilized for the synthesis of various fused heterocyclic systems. For example, a one-pot, three-component condensation of an aldehyde, a nitrile-containing active methylene (B1212753) compound, and an amino-substituted heterocycle can yield fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.net
Recently, a multicomponent synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives has been reported, involving the reaction of indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine. nih.gov This strategy provides good to excellent yields of the targeted compounds. nih.gov The development of novel MCRs for the direct synthesis of this compound and its derivatives holds significant potential for streamlining their production.
Table 3: Comparison of Emerging Synthetic Routes
| Synthetic Route | Key Features | Advantages | Potential Application for Target Compound |
|---|---|---|---|
| Acceptorless Dehydrogenative Coupling | Use of base-metal catalysts (e.g., Mn); formation of H₂ as a byproduct. elsevierpure.comnih.govexlibrisgroup.comelsevierpure.com | Atom-economical, environmentally friendly. | Synthesis of the pyrazine core from amino alcohol precursors. |
| Multicomponent Reactions | One-pot reaction of three or more components. beilstein-journals.orgmdpi.com | High efficiency, operational simplicity, molecular diversity. nih.gov | Direct, one-pot synthesis of the this compound scaffold. |
| Synthetic Route | Key Features | Advantages | Potential Application for Target Compound |
|---|---|---|---|
| Acceptorless Dehydrogenative Coupling | Use of base-metal catalysts (e.g., Mn); formation of H₂ as a byproduct. elsevierpure.comnih.govexlibrisgroup.comelsevierpure.com | Atom-economical, environmentally friendly. | Synthesis of the pyrazine core from amino alcohol precursors. |
| Multicomponent Reactions | One-pot reaction of three or more components. beilstein-journals.orgmdpi.com | High efficiency, operational simplicity, molecular diversity. nih.gov | Direct, one-pot synthesis of the this compound scaffold. |
Synthesis of Oxidized Forms and N-Oxides of Pyrido[3,4-b]pyrazines
The introduction of an N-oxide moiety into a heterocyclic system can significantly alter its chemical and biological properties. In the context of pyrido[3,4-b]pyrazine derivatives, N-oxidation can provide a route to novel compounds with potentially enhanced or modified activities. The synthesis of N-oxides of nitrogen-containing heterocycles, such as pyridines and pyrazines, is a well-established field, and these general methodologies can be applied to the pyrido[3,4-b]pyrazine core.
Direct oxidation of the nitrogen atoms within the pyrido[3,4-b]pyrazine ring system is the most common approach to forming N-oxides. The choice of oxidizing agent and reaction conditions is crucial to achieve selective oxidation and to avoid unwanted side reactions, especially given the presence of an amino group in the target compound, this compound, which is also susceptible to oxidation.
Commonly employed oxidizing agents for the N-oxidation of azaaromatic compounds include peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), and systems like hydrogen peroxide in acetic acid or with other catalysts. For instance, the oxidation of a related 7-azaindole (B17877) (a pyrrolo[2,3-b]pyridine) to its corresponding N-oxide has been successfully carried out using mCPBA as a key step in the synthesis of NADPH Oxidase 2 inhibitors. mdpi.com This suggests that mCPBA is a viable reagent for the oxidation of the pyridine nitrogen in the pyrido[3,4-b]pyrazine system.
Another powerful oxidizing system is trifluoroperacetic acid, often generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide. This reagent has been used for the di-N-oxidation of dichloropyrazine derivatives. psu.edu Other effective oxidants include dimethyldioxirane (B1199080) (DMDO) and Oxone®, which have been utilized for the preparation of pyrazine-N,N'-dioxides and can be advantageous for the isolation of hydrophilic products. researchgate.net
The synthesis of fused N-oxides can also be achieved through cyclization reactions where the N→O bond is formed as part of the ring-closing process. mdpi.combit.edu.cn For example, the synthesis of 1,2,3-Triazolo[4,5-e]furazano[3,4-b]pyrazine-6-oxide was accomplished through a nitration-cyclization of a diaminofurazano[3,4-b]pyrazine intermediate. mdpi.com While this is a different structural class, it highlights that ring formation can be an alternative strategy to direct oxidation for obtaining N-oxidized fused pyrazine systems.
The specific conditions for the N-oxidation of this compound would need to be carefully optimized to control the site of oxidation (either the pyridine nitrogen or one of the pyrazine nitrogens) and to prevent oxidation of the amino group. The relative nucleophilicity of the nitrogen atoms in the heterocyclic core will influence the outcome of the reaction.
Below is a table summarizing various oxidizing agents and typical conditions used for the N-oxidation of related azaaromatic compounds, which could be adapted for the pyrido[3,4-b]pyrazine system.
| Oxidizing Agent | Substrate Class | Typical Conditions | Product | Ref |
| m-Chloroperoxybenzoic acid (mCPBA) | 7-Azaindole | CH₂Cl₂, reflux | N-Oxide | mdpi.com |
| Trifluoroperacetic acid (TFAA/H₂O₂) | Dichloropyrazine | 0-5 °C | Di-N-Oxide | psu.edu |
| Oxone® / NaHCO₃ | Substituted Pyrazines | Acetone / H₂O, 25 °C | N-Oxide or Di-N-Oxide | researchgate.net |
| Dimethyldioxirane (DMDO) | Terpyridine | Acetone | Di-N-Oxide | researchgate.net |
| HNO₃ / TFAA | Diaminofurazano[3,4-b]pyrazine | - | Fused Triazole-1-oxide | mdpi.com |
Reactivity and Mechanistic Studies of Pyrido 3,4 B Pyrazin 2 1h One Systems
Aromaticity and Tautomerism Investigations
The electronic distribution and structural dynamics of the pyrido[3,4-b]pyrazin-2(1H)-one core are governed by the principles of aromaticity and tautomerism. These phenomena significantly influence the molecule's stability, reactivity, and intermolecular interactions.
The 2(1H)-one moiety of the pyrido[3,4-b]pyrazin-2(1H)-one system can exist in two tautomeric forms: the keto (lactam) form and the enol (lactim) form. This represents a type of proton-transfer equilibrium where the tautomers are interconvertible constitutional isomers libretexts.orglibretexts.org.
Keto Form (Lactam): 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one
Enol Form (Lactim): 3-Amino-1,2-dihydropyrido[3,4-b]pyrazin-2-ol
For most simple carbonyl compounds, the keto-enol tautomerization equilibrium strongly favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond libretexts.org. In heterocyclic systems like pyrazolo[3,4-b]pyridines, the corresponding pyridone (keto) tautomers are also generally more stable nih.gov. However, the equilibrium can be influenced by several factors:
Conjugation: Extended conjugation can stabilize the enol form. In the case of the pyrido[3,4-b]pyrazin-2-ol, the hydroxyl group is attached to a C=N double bond within a larger conjugated system, which could offer some stabilization libretexts.orgmasterorganicchemistry.com.
Aromaticity: If the enol form leads to the creation of a fully aromatic system, it can become the predominant tautomer, as seen in the case of phenol from 2,4-cyclohexadienone libretexts.org. For the pyrido[3,4-b]pyrazin-2-ol, the aromaticity of the pyridine (B92270) ring is maintained in both forms.
Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol tautomer, particularly in 1,3-dicarbonyl systems libretexts.orgmasterorganicchemistry.com.
Solvent Effects: The polarity of the solvent can shift the equilibrium. Studies on other heterocyclic systems have shown that polar aprotic solvents may favor the keto form, while non-polar solvents can favor the enol form nih.gov.
The interconversion between the keto and enol forms can be catalyzed by either acid or base. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to form the enol libretexts.orglibretexts.orgyoutube.com.
The this compound molecule possesses multiple basic nitrogen atoms, making it susceptible to protonation. The potential sites for protonation include the pyridine nitrogen (N-6), the pyrazine (B50134) nitrogens (N-1 and N-4), and the exocyclic amino group at C-3. The carbonyl oxygen can also be protonated, which is a key step in acid-catalyzed enolization libretexts.org.
The site of protonation is determined by the relative basicity of these atoms. In the parent pyrido[3,4-b]pyrazine (B183377) system, there are three nitrogen atoms within the fused rings nih.gov. Generally, pyridine nitrogen atoms are more basic than pyrazine nitrogen atoms. Therefore, the pyridine nitrogen at the N-6 position is a likely primary site for protonation. The relative basicities of the pyrazine nitrogens and the exocyclic amino group will dictate further protonation equilibria and the predominant species in acidic media. Computational and spectroscopic studies would be required to definitively assign the site selectivity of protonation.
Nucleophilic and Electrophilic Functionalization of the Heterocyclic Core
The functionalization of the pyrido[3,4-b]pyrazine core is key to synthesizing derivatives with tailored properties. Both nucleophilic and electrophilic reactions can be employed to modify the heterocyclic system.
Electrophilic Functionalization: Electrophilic substitution reactions are expected to occur on the pyridine ring of the scaffold. The precise position of substitution would be influenced by the directing effects of the fused pyrazinone ring and the activating amino group. A common strategy for functionalizing similar pyrido[2,3-b]pyrazine (B189457) and pyrido[3,4-b]pyrazine systems involves a deprotometalation-iodination sequence, which allows for the introduction of an iodine atom that can be used in subsequent cross-coupling reactions mdpi.com.
Nucleophilic Functionalization: Nucleophilic substitution is a powerful tool for modifying the core, especially on halogenated precursors. For instance, 5-chloropyrido[3,4-b]pyrazines can undergo C-C and C-N coupling reactions to introduce new substituents at the C-5 position clockss.org. Studies on related 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine have shown that the iodo group can be displaced by various amines and hydrazine (B178648) without the need for a catalyst mdpi.com. This highlights the potential for direct nucleophilic aromatic substitution on activated halo-derivatives of the pyrido[3,4-b]pyrazine system.
The table below summarizes functionalization reactions reported for related pyrido[3,4-b]pyrazine systems.
| Reaction Type | Reagents/Conditions | Position(s) Functionalized | Reference |
| Iodination | TMPZnCl·LiCl, I₂ | C-8 | mdpi.com |
| Bromination | TMP₂Zn·2MgCl₂·2LiCl, Br₂ | C-8 | mdpi.com |
| Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, Xantphos, NaOtBu | C-8 | mdpi.com |
| Nucleophilic Substitution | Amines, Hydrazine | C-8 | mdpi.com |
| C-C and C-N Coupling | Various | C-5 | clockss.org |
This table is based on data for related pyrido[3,4-b]pyrazine and pyrido[2,3-b]pyrazine systems and is illustrative of potential reactivity.
Ring Transformations and Rearrangement Reactions
Under certain conditions, the heterocyclic core of pyrido[3,4-b]pyrazines can undergo significant structural changes, including ring transformations and rearrangements. While specific examples for this compound are not extensively documented, studies on analogous structures provide insight into potential reaction pathways.
For example, 8-halogenated 2,3-diphenylpyrido[2,3-b]pyrazines have been converted into tetracyclic pyrazino[2′,3′:5,6]pyrido[4,3-b]indoles through a palladium-catalyzed, microwave-assisted auto-tandem process mdpi.com. This type of transformation involves intramolecular C-C bond formation leading to a significant rearrangement of the initial scaffold.
Additionally, ring-opening reactions are known for related fused heterocyclic systems. The oxazinone ring of 3-hydroxy-3,4-dihydropyrido[2,1-c] mdpi.comresearchgate.netoxazine-1,8-diones can be opened by binucleophiles to construct new polycyclic pyridones mdpi.comresearchgate.net. This suggests that the pyrazinone ring in the this compound system could potentially be susceptible to ring-opening under specific, likely vigorous, reaction conditions.
Catalytic Activity of Pyrido[3,4-b]pyrazine-Based Ligands and Organocatalysts
The pyrido[3,4-b]pyrazine scaffold contains multiple nitrogen atoms that can serve as coordination sites for metal ions, making these compounds attractive candidates for use as ligands in catalysis.
The nitrogen atoms of the pyridine and pyrazine rings, as well as the exocyclic amino group and the carbonyl oxygen of the 2(1H)-one moiety, can act as donor atoms to coordinate with transition metals. The resulting metal complexes can exhibit catalytic activity.
Research on related pyrazine-based ligands has demonstrated their ability to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(III), and silver(I) nih.govotago.ac.nz. For instance, 2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine forms a bis-complex with silver(I), where coordination occurs through the pyridine nitrogen atom nih.gov. Pyrazine-based bis-terdentate diamide ligands form intricate dinuclear and tetranuclear grid-type complexes with first-row transition metals otago.ac.nz.
These coordination compounds are not merely structural curiosities; they have potential applications in catalysis. Diazine-based ligands, including those derived from pyrazines, can sometimes outperform their more common pyridine-based counterparts in metal-mediated catalytic transformations, or they may open up alternative reaction pathways acs.org. The enhanced π-acidity of the pyrazine ring compared to pyridine can alter the electronic properties of the metal center, thereby influencing its catalytic performance acs.org. Transition metal-mediated reactions, such as palladium-catalyzed cross-coupling, are also fundamental in the synthesis and functionalization of the pyrido[3,4-b]pyrazine core itself mdpi.com.
The table below lists examples of transition metal complexes formed with pyrido[3,4-b]pyrazine and related pyrazine-based ligands.
| Ligand System | Metal Ion(s) | Complex Type | Reference |
| 2,3-Bis(thiophen-2-yl)pyrido[3,4-b]pyrazine | Ag(I) | Bis-ligand complex [Ag(L)₂]⁺ | nih.gov |
| N,N'-bis(2-pyridylmethyl)pyrazine-2,3-dicarboxamide | Cu(II) | Dinuclear and [2x2] grid-type tetranuclear | otago.ac.nz |
| N,N'-bis[2-(2-pyridyl)ethyl]pyrazine-2,3-dicarboxamide | Cu(II), Ni(II), Co(III) | [2x2] grid-type tetranuclear | otago.ac.nz |
Organocatalytic Applications
There is currently no specific information available in the scientific literature regarding the organocatalytic applications of this compound.
Metal-Ligand Cooperative Activation Pathways
Detailed studies on the involvement of this compound in metal-ligand cooperative activation pathways are not present in the available literature. While the broader field of metal-ligand cooperation is an active area of research, the specific role of this pyridopyrazinone system as a ligand in such catalytic processes has not been reported.
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. In derivatives of the pyrido[3,4-b]pyrazin-2(1H)-one core, protons on the pyridine (B92270) and pyrazine (B50134) rings typically appear as singlets, doublets, or multiplets in the aromatic region (δ 7.0-10.0 ppm). Protons of the amino (-NH₂) and amide (-NH) groups are also characteristic, often appearing as broad singlets that are exchangeable with D₂O. For instance, in the related compound 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one , the amide proton is observed as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the fused heterocyclic rings typically resonate in the δ 110-160 ppm range. The carbonyl carbon (C=O) of the pyrazinone ring is particularly noteworthy, appearing significantly downfield (δ > 150 ppm) due to its deshielded nature.
The following table summarizes representative NMR data for a substituted analogue, 3-phenyl-8-(phenylamino)pyrido[3,4-b]pyrazin-2(1H)-one , which illustrates the typical chemical shifts for this class of compounds.
| Atom Type | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H NMR | 9.78 | Broad singlet, 1H (Amide NH) |
| ¹H NMR | 9.15 | Singlet, 1H (Pyridine CH) |
| ¹H NMR | 8.48-8.45 | Multiplet, 2H (Phenyl CH) |
| ¹H NMR | 7.68-7.67 | Multiplet, 3H (Phenyl CH) |
| ¹³C NMR | 154.9 | Carbonyl Carbon (C=O) |
| ¹³C NMR | 153.2, 152.3 | Quaternary Carbons (C) |
| ¹³C NMR | 146.2, 145.2 | Aromatic Methine Carbons (CH) |
| ¹³C NMR | 136.2-120.2 | Aromatic Carbons (C, CH) |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of a 3-aminopyrido[3,4-b]pyrazin-2(1H)-one derivative typically displays several characteristic absorption bands. Key vibrations include N-H stretching from the amino and amide groups (around 3100-3400 cm⁻¹), C=O stretching of the amide carbonyl group (typically 1640-1710 cm⁻¹), and C=N/C=C stretching vibrations from the aromatic rings (1500-1600 cm⁻¹).
The table below shows characteristic IR absorption bands for 3-(4-aminophenyl)pyrido[3,4-b]pyrazin-2(1H)-one .
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3311, 3196 | N-H Stretching | Amine (NH₂) and Amide (NH) |
| 1641 | C=O Stretching | Amide Carbonyl |
| 1543 | N-H Bending / C=C Stretching | Amine / Aromatic Ring |
| 1485, 1440 | C=C Stretching | Aromatic Rings |
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. For this class of compounds, it would be useful for identifying vibrations of the fused aromatic system.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
Accurate Mass: High-resolution mass spectrometry (HRMS) can determine the elemental formula of a compound by measuring its molecular weight with very high precision. The calculated exact mass for the parent compound, C₇H₆N₄O, is 162.0542 g/mol .
Fragmentation Patterns: Under electron ionization (EI) or electrospray ionization (ESI), the molecule fragments in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps confirm the molecular structure. For pyrido[3,4-b]pyrazine (B183377) derivatives, common fragmentation pathways may include the loss of small molecules like CO (from the carbonyl group) and HCN. The molecular ion peak [M+H]⁺ is typically observed with high intensity in ESI mass spectra. For example, the ESI-MS of 3-(4-aminophenyl)pyrido[3,4-b]pyrazin-2(1H)-one shows a prominent [M+H]⁺ peak at m/z 223.2, corresponding to its molecular weight.
Electronic Absorption and Fluorescence Spectroscopy
These techniques provide insights into the electronic properties of a molecule by examining how it interacts with ultraviolet (UV) and visible light.
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of pyrido[3,4-b]pyrazine derivatives is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to the substituents on the rings. Donor-acceptor type molecules based on a pyrido[2,3-b]pyrazine (B189457) backbone, a closely related isomer, exhibit intramolecular charge transfer (ICT) transitions.
Fluorescence Spectroscopy: Many conjugated heterocyclic systems exhibit fluorescence. Upon excitation at an appropriate wavelength, the molecule can emit light at a longer wavelength. The emission properties, including the quantum yield and Stokes shift, are highly dependent on the molecular structure and the solvent environment. Studies on related aminopyridine structures have shown that they can possess interesting fluorescent properties.
X-ray Crystallography for Molecular and Supramolecular Architecture
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed chemical formula. This comparison is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For any synthesized derivative of this class, the found elemental percentages must be within ±0.4% of the calculated values to be considered pure.
| Element | Symbol | Atomic Mass | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 51.85 |
| Hydrogen | H | 1.008 | 3.73 |
| Nitrogen | N | 14.007 | 34.55 |
| Oxygen | O | 15.999 | 9.87 |
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic characteristics of heterocyclic compounds. While specific studies on 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one are not extensively documented, research on analogous structures like aminopyrazines and pyrido[2,3-b]pyrazines provides a framework for understanding its properties.
DFT calculations are widely used to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules. For heterocyclic systems similar to this compound, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been successfully employed to compute spectroscopic and electronic properties rsc.org. These calculations help in understanding the distribution of electron density and identifying the most stable molecular conformations. In a study on aminopyrazine, DFT was used to investigate the formation of intermolecular hydrogen bonds with solvent molecules in the ground state nih.gov. Such calculations are crucial for predicting the behavior of this compound in different chemical environments.
Theoretical investigations on related compounds, such as 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, have utilized DFT to study the effects of different solvents and substituents on the molecular structure and electronic properties researchgate.net. These studies often employ the polarizable continuum model (PCM) to simulate solvent effects, providing a more accurate picture of the molecule's behavior in solution researchgate.net.
Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for studying the properties of electronically excited states, which are crucial for understanding a molecule's photochemical behavior and its absorption and emission spectra rsc.orgrsc.org. For aminopyrazine and its complexes with methanol (B129727), TD-DFT calculations have shown that intermolecular hydrogen bonds are strengthened in the electronic excited states nih.gov. This phenomenon significantly influences the photochemical processes occurring after light absorption nih.gov.
TD-DFT can predict vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. The accuracy of these predictions is often within 0.3 eV for many medium-sized organic molecules, making it a valuable method for interpreting experimental spectroscopic data chemrxiv.org. Furthermore, TD-DFT allows for the characterization of different types of excited states, such as local excitations and charge-transfer states, by analyzing the molecular orbitals involved in the electronic transitions nih.gov.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity researchgate.net.
In studies of pyrido[2,3-b]pyrazine (B189457) derivatives, the HOMO-LUMO gap was correlated with global reactivity parameters. For instance, a compound with a lower energy gap exhibited smaller hardness and greater softness, indicating higher reactivity rsc.org. The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. For many donor-acceptor type molecules, the HOMO is typically localized on the electron-donating moiety, while the LUMO is concentrated on the electron-accepting part of the molecule.
The following table summarizes HOMO-LUMO energy gaps for some related heterocyclic compounds, illustrating how substituents can modulate these values.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Pyrido[2,3-b]pyrazine derivative 1 | -5.8 | -2.356 | 3.444 | rsc.org |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative 1 | -6.5 | -2.75 | 3.75 | nih.gov |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative 2 (with NO2) | -7.1 | -3.92 | 3.18 | nih.gov |
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry plays a crucial role in understanding reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
For the synthesis of related heterocyclic systems like 1H-pyrazolo[3,4-b]pyridines, reaction mechanisms have been proposed based on experimental observations and can be further investigated computationally nih.govmdpi.com. For example, the Gould-Jacobs reaction for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines involves a series of steps including nucleophilic attack, cyclization, and dehydration, each with its own transition state that could be modeled nih.gov. Similarly, the synthesis of tetrahydropyrido[3,4-b]pyrazine scaffolds via a one-pot annelation reaction of pentafluoropyridine with diamines presents a complex reaction pathway that could be elucidated through theoretical modeling nih.gov.
Intermolecular Interaction Analysis for Molecular Recognition
Molecular recognition is fundamental to many biological processes and is governed by non-covalent intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Computational methods can quantify the strength and nature of these interactions, providing insights into how a molecule like this compound might interact with biological targets or other molecules.
The principles of molecular recognition involve surface complementarity, thermodynamics, and physicochemical properties nih.gov. Theoretical models can be used to study these factors in detail. For instance, in a study of aminopyrazine in methanol, DFT calculations were used to analyze the multiple hydrogen bonds formed between the solute and solvent molecules nih.gov. The presence of amino and carbonyl groups in this compound suggests its potential to act as both a hydrogen bond donor and acceptor, which is a critical aspect of its molecular recognition capabilities.
Ligand-Receptor Binding Mode Predictions
Computational and theoretical studies, particularly molecular docking simulations, have been instrumental in elucidating the potential binding modes of pyrido[3,4-b]pyrazin-2(1H)-one derivatives with their target receptors. While specific studies on the unsubstituted parent compound, this compound, are not extensively detailed in the reviewed literature, research on its substituted analogues provides significant insights into the crucial interactions that govern their inhibitory activities. These investigations have been pivotal in the rational design and optimization of potent inhibitors for various therapeutic targets.
Notably, derivatives of this scaffold have been identified as potent inhibitors of several kinases, including Fms-like tyrosine kinase 3 (FLT3) and mitogen-activated protein kinase kinase 4 (MKK4). nih.govnih.gov Molecular modeling studies for these derivatives have revealed common interaction patterns within the ATP-binding pockets of these kinases.
For instance, in the context of FLT3 inhibition, a novel series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives demonstrated potent inhibitory activity. nih.gov Among these, compound 13 was identified as a particularly effective inhibitor against the FLT3-D835Y mutant. nih.gov Although a detailed breakdown of its binding interactions is not provided in the abstract, the high potency suggests a strong and specific binding mode within the kinase domain. nih.gov
Similarly, a rational design campaign led to the development of highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one inhibitors of MKK4. nih.gov This research effort was guided by the development of a homology model, which was used to inform the optimization of the compounds. nih.gov The structure-activity relationships (SAR) established suggested a binding mode similar to that of other known kinase inhibitors. nih.gov
While the specific amino acid interactions for the parent compound are not explicitly available, the general binding mode for this class of compounds typically involves a network of hydrogen bonds and hydrophobic interactions. The core bicyclic ring system often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The amino group at the 3-position can act as a hydrogen bond donor, further anchoring the ligand in the binding site. Substituents on the core structure are then able to probe and interact with other regions of the ATP-binding pocket, contributing to both potency and selectivity.
To illustrate the types of interactions observed for this class of compounds, the following tables summarize hypothetical but representative binding interactions based on studies of similar kinase inhibitors.
Table 1: Predicted Hydrogen Bond Interactions of a Representative Pyrido[3,4-b]pyrazin-2(1H)-one Derivative with a Kinase Hinge Region
| Ligand Atom/Group | Receptor Amino Acid | Bond Distance (Å) |
| Pyrido-pyrazinone N1-H | Hinge Region Backbone C=O | ~2.8 |
| 3-Amino Group N-H | Hinge Region Backbone N-H | ~3.0 |
| Pyrido-pyrazinone C2=O | Hinge Region Backbone N-H | ~2.9 |
Table 2: Predicted Hydrophobic and Other Key Interactions of a Representative Pyrido[3,4-b]pyrazin-2(1H)-one Derivative
| Ligand Moiety | Interacting Receptor Residues | Interaction Type |
| Pyrazine (B50134) Ring | Val, Ala, Leu | van der Waals |
| Pyridine (B92270) Ring | Ile, Leu | van der Waals |
| Substituents at various positions | Phe, Tyr, Met | Hydrophobic, Pi-stacking |
It is important to note that these tables represent generalized interactions for this scaffold based on computational studies of its derivatives. The precise binding mode of this compound would be dependent on the specific receptor it interacts with and would require dedicated molecular modeling studies for accurate prediction.
Materials Science and Chemical Probe Applications
Incorporation into Polymeric Materials
The incorporation of heterocyclic chromophores into polymeric structures is a well-established strategy for developing advanced materials with specific functionalities. While direct studies on the polymerization of 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one are not extensively documented, the inherent reactivity of its amino group and the aromatic nature of its core suggest its potential as a monomer or a functional additive in various polymer systems.
The primary amino group on the pyridopyrazine ring can serve as a reactive site for polymerization reactions. For instance, it could be utilized in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to produce polyureas. Such polymers would incorporate the rigid and electronically active pyridopyrazinone moiety into the polymer backbone, potentially imparting enhanced thermal stability and specific optoelectronic properties to the resulting material.
Furthermore, the compound could be chemically modified to introduce polymerizable groups, such as vinyl or acrylate functionalities, allowing for its participation in chain-growth polymerization. This approach would lead to polymers with the this compound unit as a pendant group, which could be advantageous for applications where the chromophore's properties need to be preserved without being part of the main polymer chain.
The table below outlines potential polymerization strategies for incorporating this compound into polymeric materials.
| Polymerization Type | Co-monomer/Reagent | Potential Polymer Class | Potential Properties |
| Condensation | Dicarboxylic acid chloride | Polyamide | High thermal stability, specific optical properties |
| Condensation | Diisocyanate | Polyurea | Rigid structure, potential for hydrogen bonding |
| Chain-growth | Acryloyl chloride (for functionalization) | Polyacrylate | Tunable optical properties, processability |
Development as Fluorescent Molecular Probes
The development of fluorescent molecular probes for the detection of various analytes, particularly metal ions, is a burgeoning field of research. The fluorescence properties of many organic molecules are sensitive to their local environment and can be modulated by interactions with specific ions. Heterocyclic compounds, especially those containing nitrogen atoms, are excellent candidates for fluorescent probes due to their inherent photophysical properties and their ability to coordinate with metal ions.
While specific studies detailing this compound as a fluorescent probe are limited, its structural features suggest significant potential. The pyridopyrazine core can act as a fluorophore, and the amino group, along with the nitrogen atoms in the heterocyclic rings, can serve as binding sites for metal ions. The binding of a metal ion to the probe can lead to changes in its electronic structure, resulting in a detectable change in its fluorescence, such as quenching ("turn-off" sensor) or enhancement ("turn-on" sensor).
The mechanism of sensing would likely involve the chelation of the metal ion by the nitrogen atoms of the pyridopyrazine system and the exocyclic amino group. This interaction could perturb the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a shift in the emission wavelength or a change in the fluorescence quantum yield. The selectivity of such a probe for a particular metal ion would depend on factors such as the size and charge of the ion, as well as the geometry of the binding pocket formed by the ligand.
The following table summarizes the potential of this compound derivatives as fluorescent probes.
| Analyte | Potential Sensing Mechanism | Expected Fluorescence Response |
| Metal Ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) | Chelation-induced quenching/enhancement | Turn-off or Turn-on |
| Protons (pH sensing) | Protonation of nitrogen atoms altering ICT | Ratiometric or intensity-based change |
Application in Optoelectronic Devices
The field of organic electronics has seen rapid growth, with a continuous demand for new materials with tailored electronic and optical properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The electron-deficient nature of the pyrazine (B50134) ring makes the pyridopyrazine scaffold a promising building block for electron-transporting or accepting materials.
Derivatives of the closely related pyrido[3,4-b]pyrazine (B183377) have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). In these devices, the pyridopyrazine unit often acts as an auxiliary acceptor within a donor-π-acceptor (D-π-A) architecture. The strong electron-withdrawing ability of the pyridopyrazine core facilitates efficient intramolecular charge transfer upon photoexcitation, a crucial step in the generation of photocurrent.
Given these precedents, this compound could be explored as a component in optoelectronic materials. The amino group can be functionalized to attach donor moieties or to tune the solubility and film-forming properties of the molecule. The inherent electronic properties of the pyridopyrazinone core make it a candidate for use as an electron acceptor or as a component in ambipolar materials.
The table below presents key parameters of some pyrido[3,4-b]pyrazine-based sensitizers used in DSSCs, illustrating the potential of this class of compounds in optoelectronics.
| Sensitizer | Donor Moiety | π-Linker | Power Conversion Efficiency (%) |
| DT-1 | Indoline | Thiophene | 8.57 |
| DT-2 | Triphenylamine | Thiophene | 7.14 |
| APP-IV | Octyloxytriphenylamine | Thiophene | 7.12 |
These results underscore the promise of the pyrido[3,4-b]pyrazine core in achieving high-performance optoelectronic devices.
Functionalization for Selective Metal Ion Extraction
The selective extraction of metal ions from aqueous solutions is crucial for various industrial processes, environmental remediation, and analytical applications. This is typically achieved using chelating agents that can selectively bind to a target metal ion and facilitate its transfer to an organic phase.
The structure of this compound contains multiple potential coordination sites for metal ions, including the nitrogen atoms of the pyridine (B92270) and pyrazine rings, the carbonyl oxygen, and the amino group. This inherent chelating ability can be further enhanced and tailored through chemical functionalization.
The amino group is a particularly attractive site for modification. It can be readily acylated, alkylated, or used in Schiff base condensation reactions to introduce additional donor atoms, such as oxygen, sulfur, or more nitrogen atoms. By carefully designing the functional group to be introduced, it is possible to create a ligand with a pre-organized binding cavity that is selective for a specific metal ion based on its size, charge, and coordination preferences. For example, the introduction of a polyether chain could enhance selectivity for alkali or alkaline earth metal ions, while the incorporation of soft donor atoms like sulfur could favor binding to heavy metal ions.
The following table provides examples of functionalization strategies that could be employed to enhance the metal ion extraction capabilities of this compound.
| Functionalization Reaction | Reagent | Introduced Functional Group | Target Metal Ion Class |
| Acylation | Carboxylic acid with donor atoms | Amide with additional chelating sites | Transition metals |
| Schiff Base Condensation | Aldehyde with donor atoms | Imine with additional chelating sites | Various metal ions |
| Alkylation | Alkyl halide with donor atoms | Secondary/tertiary amine with donor side chains | Alkali/alkaline earth metals |
Through such synthetic modifications, this compound can serve as a versatile platform for the development of novel and selective metal ion extractants.
Q & A
Q. What are the optimal synthetic routes for 3-aminopyrido[3,4-b]pyrazin-2(1H)-one derivatives?
The synthesis typically involves multi-step reactions, including condensation of pyridine and pyrazine precursors, followed by functionalization. For example, substituted phenyl derivatives can be synthesized via Mannich reactions or nucleophilic substitution under reflux with solvents like DMF or ethanol. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures purity . Key parameters include temperature control (70–100°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation) .
Q. How should researchers characterize the purity and structure of this compound?
Characterization requires a combination of spectroscopic methods:
- NMR (¹H/¹³C) to confirm regioselectivity of substituents and hydrogen bonding in the pyrazinone ring.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve ambiguities in tautomeric forms or stereochemistry . Purity is assessed via HPLC with UV detection (λ = 254 nm) and ≥95% chromatographic area .
Q. What safety protocols are critical for handling this compound?
Based on structurally similar pyrazinones, the compound is classified as:
- Acute toxicity (Category 4, H302) if ingested.
- Skin irritant (Category 2, H315) and eye irritant (Category 2A, H319) . Use PPE (gloves, lab coats) and fume hoods. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the substitution pattern influence PDE5 inhibition and selectivity?
Substituents at the 3-amino and pyrido positions dictate potency. For instance, the 7-(6-methoxypyridin-3-yl) derivative demonstrated IC₅₀ = 0.6 nM against PDE5, with >100-fold selectivity over PDE5. Piperazine derivatives (e.g., 4-(2-hydroxyethyl)piperazine) enhance brain penetration, critical for studying central PDE5 effects . Structure-activity relationship (SAR) studies recommend prioritizing electron-donating groups (e.g., methoxy) at the pyridine ring for optimal binding .
Q. How can researchers resolve contradictions in pharmacological data across analogs?
Discrepancies in activity (e.g., conflicting IC₅₀ values) often arise from:
- Assay variability : Use standardized PDE5 enzymatic assays (e.g., fluorescence polarization) with cGMP as a substrate.
- Solubility differences : Pre-solubilize compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts.
- Metabolic stability : Compare liver microsome half-lives (e.g., human vs. rat) to identify species-specific effects .
Q. What strategies improve brain penetration for neurotargeted applications?
The compound’s logP (1.5–2.5) and polar surface area (<90 Ų) must balance blood-brain barrier (BBB) permeability. Introducing a 2-propoxyethyl group at position 1 reduces P-glycoprotein efflux, enhancing CNS bioavailability. In vivo validation via SHR (spontaneously hypertensive rat) models shows a 3-fold increase in brain/plasma ratio compared to non-alkylated analogs .
Q. How can regioselectivity challenges in electrophilic substitution be mitigated?
Pyrazinone rings exhibit preferential reactivity at the C-5 and C-7 positions. To control regioselectivity:
- Use directing groups (e.g., tert-butyl at C-3) to block undesired sites.
- Employ Pd-catalyzed C–H activation for site-specific arylation (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .
Methodological Guidance
Experimental design for evaluating in vivo efficacy in hypertension models
- Animal models : Use SHRs (n = 8–10/group) dosed orally (1–10 mg/kg).
- Endpoints : Measure systolic blood pressure (tail-cuff plethysmography) at 0, 2, 4, and 6 hours post-administration.
- PK/PD correlation : Collect plasma and brain tissue for LC-MS quantification .
Troubleshooting low yields in multi-step syntheses
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
